molecular formula C16H18N6O2S2 B5560929 N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide

N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-thiophenesulfonamide

Cat. No. B5560929
M. Wt: 390.5 g/mol
InChI Key: GARGAPFQBUAASL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves multiple steps, including chlorination, ammonolysis, and condensation processes, with a focus on optimizing these steps to improve yield. For example, the improvement on the synthesis of 4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide through chlorination, ammonolysis, condensation, and purification steps resulted in a total yield of 75% (Zhang De-jun, 2006).

Molecular Structure Analysis

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives have been extensively studied. These studies reveal the importance of torsion angles and hydrogen bonding in determining the compound's structure. For example, variations in the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles significantly affect the compound's conformation, influencing intermolecular π-π stacking and hydrogen bonding (Danielle L Jacobs, B. Chan, & Abby R. O'Connor, 2013).

Scientific Research Applications

Anticancer and Antimicrobial Properties

Sulfonamide derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, analgesic, antioxidant, anticancer, and antimicrobial properties. For instance, Küçükgüzel et al. (2013) synthesized a series of celecoxib derivatives exhibiting notable anti-inflammatory, analgesic, and anticancer activities without causing significant tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib itself. Such derivatives have shown promise for development into therapeutic agents, highlighting the potential of sulfonamide compounds in cancer therapy and pain management (Küçükgüzel et al., 2013).

Additionally, compounds like thienopyrimidine derivatives have been synthesized and evaluated for their pronounced antimicrobial activity, indicating the role of sulfonamide derivatives in combating microbial infections (Bhuiyan et al., 2006).

Enzyme Inhibition and Antioxidant Activity

Sulfonamides incorporating 1,3,5-triazine motifs have been studied for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These enzymes are associated with diseases such as Alzheimer's and Parkinson's, as well as pigmentation disorders. The study by Lolak et al. (2020) demonstrates that these benzenesulfonamides showed moderate antioxidant activity and significant inhibitory potency against acetylcholinesterase and butyrylcholinesterase, suggesting their potential in treating neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020).

Ligand for Metal Coordination

Sulfonamide derivatives have also been explored for their potential as ligands in metal coordination, which is crucial for developing new materials with specific optical, electrical, or catalytic properties. Jacobs et al. (2013) reported on the molecular and supramolecular structures of various sulfonamide derivatives, highlighting their utility in forming hydrogen-bonded structures and their potential in materials science (Jacobs et al., 2013).

properties

IUPAC Name

N-[2-[[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O2S2/c1-12-4-5-13(18-11-12)20-15-7-6-14(21-22-15)17-8-9-19-26(23,24)16-3-2-10-25-16/h2-7,10-11,19H,8-9H2,1H3,(H,17,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARGAPFQBUAASL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC2=NN=C(C=C2)NCCNS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)thiophene-2-sulfonamide

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